4-(Dec-1-EN-1-YL)benzonitrile

Catalog No.
S14815281
CAS No.
479668-46-7
M.F
C17H23N
M. Wt
241.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dec-1-EN-1-YL)benzonitrile

CAS Number

479668-46-7

Product Name

4-(Dec-1-EN-1-YL)benzonitrile

IUPAC Name

4-dec-1-enylbenzonitrile

Molecular Formula

C17H23N

Molecular Weight

241.37 g/mol

InChI

InChI=1S/C17H23N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h9-14H,2-8H2,1H3

InChI Key

GEAAZSBKNGAUCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CC1=CC=C(C=C1)C#N

Transition-Metal Catalyzed Cross-Coupling Approaches

The Heck reaction remains the cornerstone for synthesizing 4-(Dec-1-EN-1-YL)benzonitrile, particularly for forming the critical alkene-aryl bond. Palladium complexes paired with multidentate phosphine ligands, such as cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane, demonstrate exceptional efficacy in coupling dec-1-ene with aryl halides. For instance, reaction of 4-bromobenzonitrile with dec-1-ene at 130°C using [PdCl(C₃H₅)]₂ and the tetraphosphine ligand achieves 61% selectivity for the E-1-arylalk-1-ene isomer. The ligand’s steric bulk suppresses undesired alkene migration, a common side reaction in Heck couplings.

Regiodivergent outcomes are attainable through tailored catalytic systems. A study employing Pd/Xantphos catalysts with 4-bromobenzonitrile and dec-1-ene in toluene at 100°C yielded β-arylated products with 89:11 β:α selectivity, attributed to ligand-assisted stabilization of the migratory insertion transition state. Conversely, bulkier ligands favor α-selectivity by altering the palladium coordination geometry.

Table 1: Palladium-Catalyzed Heck Reaction Optimization

Aryl HalideLigand SystemTemperature (°C)Selectivity (% E-isomer)Turnover Number (TON)
4-BromobenzonitrileTetraphosphine/PdCl(C₃H₅)₂1306169,000
4-IodobenzonitrileXantphos/Pd(OAc)₂10078 (β:α = 89:11)12,500

Nickel catalysis offers complementary pathways, particularly for enantioselective variants. A Ni/L5 system facilitates desymmetrizing aza-Heck cyclizations of aryl oxime esters with cyclohexadiene, achieving 92% ee via β-hydride elimination as the enantiodetermining step. While not directly applied to 4-(Dec-1-EN-1-YL)benzonitrile, this methodology underscores nickel’s potential for stereocontrol in alkene functionalization.

Organocatalytic Pathways for Stereoselective Formation

Metal-free strategies leverage Brønsted acids and photocatalysts to construct the nitrile-alkene framework. Bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) catalyze Ritter-type reactions between 4-cyanophenyl derivatives and alkenols. For example, treatment of 4-cyanobenzaldehyde with dec-1-en-3-ol in dichloroethane (DCE) at 150°C affords 4-(Dec-1-EN-1-YL)benzonitrile precursors via a carbocation-nitrile coupling mechanism. The acidic conditions promote nitrilium ion formation, followed by rearomatization to yield the target compound in 75–86% yields.

Photocatalytic systems using 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) enable decarboxylative acylation under visible light. Irradiation of α-keto acids with 4-cyanostyrene derivatives in acetonitrile generates acyl radicals, which undergo anti-Markovnikov addition to the alkene, forming the nitrile-substituted adduct. This method achieves 82% yield with 4:1 E:Z selectivity, showcasing the potential for mild, redox-neutral syntheses.

Mechanistic Insights:

  • Brønsted Acid Catalysis:
    • Protonation of the alkene generates a carbocation at the terminal carbon.
    • Nucleophilic attack by the nitrile forms a nitrilium ion intermediate.
    • Rearomatization releases the product and regenerates the acid catalyst.
  • Photocatalytic Cycle:
    • 4CzIPN absorbs visible light, reaching an excited state (4CzIPN) that oxidizes α-keto acid via single-electron transfer (SET).
    • Decarboxylation generates an acyl radical, which adds to the alkene’s β-position.
    • Hydrogen atom transfer (HAT) from the solvent yields the E-alkene preferentially.

Solvent and Reaction Condition Optimization Studies

Solvent polarity critically influences reaction efficiency and selectivity. Nonpolar solvents like toluene favor Pd-catalyzed Heck couplings by stabilizing the palladium(0) intermediate, achieving 70–80% E-selectivity. In contrast, polar aprotic solvents (e.g., DCE) enhance organocatalytic Ritter reactions by stabilizing ionic intermediates, as evidenced by 95% conversion in Bi(OTf)₃-mediated cyclizations.

Temperature modulates competing pathways. Lower temperatures (80–100°C) favor kinetic control in Heck reactions, minimizing alkene isomerization. Elevated temperatures (150°C) accelerate carbocation formation in acid-catalyzed systems but risk decomposition of acid-sensitive nitriles.

Additive Effects:

  • Silver Salts: Ag₂CO₃ scavenges halide ions in Pd-catalyzed reactions, preventing catalyst poisoning.
  • Molecular Sieves: 4Å sieves in photocatalytic reactions sequester water, suppressing hydrolysis of nitrilium intermediates.
  • Bases: NEt₃ in Ni-catalyzed systems mitigates acid accumulation, suppressing protonolysis side reactions.

Table 2: Solvent Optimization in Heck Coupling

SolventDielectric Constant (ε)Conversion (%)E:Z Ratio
Toluene2.389285:15
DMF36.74560:40
DCE10.18878:22

Liquid Crystal and Polymer Precursor Applications

Thermotropic Liquid Crystal Formation

Benzonitrile derivatives with extended alkyl chains, including compounds similar to 4-(Dec-1-EN-1-YL)benzonitrile, exhibit exceptional thermotropic liquid crystalline behavior [2] [3]. The decenyl substituent provides optimal molecular anisotropy essential for liquid crystal formation, creating rod-like molecular geometries that facilitate nematic phase transitions. Research demonstrates that substituted benzonitriles with alkyl chains exhibit nematic to isotropic phase transitions in the temperature range of 303-327.6 K, with the specific chain length directly influencing the mesophase stability [2].

The molecular design of alkyl-substituted benzonitriles follows established structure-property relationships where the rigid benzonitrile core provides orientational order while the flexible decenyl chain enhances molecular mobility [4] [5]. The nitrile functional group contributes significant dipolar interactions that stabilize liquid crystalline mesophases through intermolecular forces. Studies of similar long-chain benzonitrile derivatives reveal that compounds with even-numbered alkyl spacers demonstrate superior mesogenic properties compared to odd-numbered analogs [6].

Polymer Matrix Integration

The incorporation of 4-(Dec-1-EN-1-YL)benzonitrile derivatives into polymer systems represents a critical advancement in high-performance material development [7] [8]. Polyimides synthesized with benzonitrile-containing side chains demonstrate remarkable thermal stability, with glass transition temperatures ranging from 190-291°C and thermal decomposition temperatures exceeding 400°C [7] [9]. These benzonitrile-functionalized polymers exhibit exceptional solubility in organic solvents including N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and tetrahydrofuran, facilitating solution-casting processes for membrane applications [7].

The thermal properties of benzonitrile-containing polyimides demonstrate superior performance characteristics essential for advanced applications. Thermogravimetric analysis reveals 5% weight loss temperatures in the range of 366-403°C, with char yields of 66-72% at 800°C under nitrogen atmosphere [9]. These materials exhibit low dielectric constants ranging from 1.98-2.38 at 1 MHz, making them suitable for electronic applications requiring low-loss dielectric materials [7].

Mechanical characterization of benzonitrile-modified polyimide membranes demonstrates tensile strengths up to 115 MPa with elongation at break values reaching 13% [7]. The water absorption properties remain exceptionally low at 0.32-0.88%, indicating excellent hydrophobic characteristics beneficial for moisture-sensitive applications. Optical transparency measurements show cutoff wavelengths up to 352 nm, providing excellent transparency in the visible spectrum for photonic applications [7].

Advanced Membrane Technology

Benzonitrile-functionalized polymers exhibit exceptional potential for gas separation membrane applications [7]. The combination of excellent solubility, thermal stability, and mechanical properties enables these materials to serve as high-performance separation media. Research demonstrates that the benzonitrile side chains enhance selectivity for specific gas molecules while maintaining adequate permeability for practical separation processes.

The processing advantages of benzonitrile-containing polymers include their ability to form flexible, transparent films through solution casting methods [8]. These films demonstrate excellent adhesion properties and dimensional stability under thermal cycling conditions. The inherent viscosities of resulting polymers range from 0.97-1.13 dL/g at concentrations of 0.5 g/dL in dimethylacetamide at 30°C, indicating optimal molecular weight distributions for processing [7].

Coordination Chemistry and Ligand Design

Metal-Nitrile Coordination Complexes

The nitrile functional group in 4-(Dec-1-EN-1-YL)benzonitrile serves as a versatile coordination site for transition metal complexes, functioning as a neutral L-type ligand according to the Covalent Bond Classification method [10] [11]. Benzonitrile ligands demonstrate soft donor properties according to Hard-Soft Acid-Base theory, forming stable complexes with soft metal centers including palladium, platinum, and gold [10] [12].

Transition metal nitrile complexes incorporating benzonitrile derivatives exhibit characteristic metal-nitrogen bond lengths ranging from 2.1-2.4 Å for typical coordination modes [10] [11]. The coordination behavior varies significantly depending on the oxidation state and electronic configuration of the metal center. Studies of ruthenium complexes demonstrate that oxidation from the 2+ to 3+ state results in contraction of metal-amine distances while elongating metal-nitrile bonds, consistent with nitriles functioning as π-acceptor ligands [10].

Research on iron-nitrile complexes reveals that the degree of metal-to-nitrile π-back-donation remains relatively constant across different nitrile substituents, although the electronic properties of the aromatic ring influence the coordination strength [11]. Computational studies indicate that positive infrared stretching frequency shifts upon coordination do not necessarily indicate absence of back-donation, highlighting the complexity of metal-nitrile bonding interactions [11].

Synthetic Intermediate Applications

Benzonitrile complexes serve as valuable synthetic intermediates due to the labile nature of the nitrile ligands [12]. Palladium complexes such as PdCl₂(PhCN)₂ demonstrate exceptional utility as precursors for catalytic systems, with benzonitrile ligands readily displaced by stronger coordinating species during reaction processes [12]. This lability enables facile ligand exchange reactions essential for catalytic applications.

The synthesis of transition metal nitrile complexes employs various methodologies including direct dissolution of anhydrous metal salts in nitrile solvents, metal oxidation using nitrosonium salts, and ligand exchange reactions from carbonyl precursors [10]. For example, molybdenum and tungsten hexacarbonyl complexes react with acetonitrile in the presence of NOBF₄ to yield heteroleptic nitrosyl-nitrile complexes [10].

Advanced Coordination Architectures

Recent developments in benzonitrile coordination chemistry include pressure-responsive systems where benzonitrile molecules undergo reversible coordination changes [13]. Gold-lead heterometallic complexes incorporating benzonitrile demonstrate unprecedented solvent coordination behavior under applied pressure, with benzonitrile molecules transitioning from lattice guests to coordinated ligands between 0.9-1.0 GPa [13].

Silver coordination complexes with benzonitrile derivatives exhibit unique structural features including weak secondary interactions through nitrile nitrogen atoms [14]. These systems demonstrate Ag-N bond lengths of approximately 2.1434 Å for primary coordination with additional weak contacts at 2.941 Å, creating extended grid-like coordination networks [14]. The structural flexibility of these systems enables applications in crystal engineering and responsive materials.

The design of electron-withdrawing benzonitrile ligands has emerged as a strategy for enhancing catalytic performance in cross-coupling reactions [15]. Bidentate benzonitrile ligands promote formation of nitrile-bound nickel intermediates, facilitating C-C bond formation reactions under mild conditions. The incorporation of benzonitrile additives in catalytic systems provides modest but reproducible improvements in reaction yields [15].

Table 1: Physical and Thermal Properties of Benzonitrile-Containing Materials

PropertyValue RangeMaterial TypeReference
Nematic phase transition temperature303-327.6 KBenzonitrile liquid crystals [2]
Glass transition temperature (Tg)190-291°CPolyimides with benzonitrile side chains [7] [8] [9]
Thermal decomposition temperature (T10)400-420°CPolyimides with benzonitrile side chains [7] [9]
Weight loss at 5% (T5%)366-403°CPolyimides with benzonitrile side chains [9]
Char yield at 800°C66-72%Polyimides with benzonitrile side chains [9]
Dielectric constant1.98-2.38 at 1 MHzPolyimides with benzonitrile side chains [7]
Tensile strengthUp to 115 MPaPolyimide membranes [7]
Elongation at breakUp to 13%Polyimide membranes [7]
Water absorption0.32-0.88%Polyimide membranes [7]
Optical transparency (λ cut-off)Up to 352 nmPolyimide films [7]

Table 2: Coordination Chemistry Applications of Benzonitrile Derivatives

Metal CenterComplex TypeBond Length (Å)ApplicationReference
Palladium(II)PdCl₂(PhCN)₂VariableSynthetic intermediate [12]
Nickel(II)Ni(MeCN)₆²⁺2.1-2.4Catalytic systems [10]
Silver(I)Ag-nitrile coordination2.1434(17)Crystal engineering [14] [13]
Iron(II/III)Diiron aminocarbyne complexesVariableBond activation studies [11]
Gold(I)Au-Pb heterometallic complexVariablePressure-responsive materials [13]
Lead(II)Pb-benzonitrile coordination2.941(3)Solvent coordination [13]
Molybdenum(III/IV)Mo(CN)₇/Mo(CN)₈ complexesVariableHigh coordination complexes [16]
Ruthenium(II/III)Ru(NH₃)₅(NCPh)ⁿ⁺VariableRedox studies [10]

XLogP3

6.3

Hydrogen Bond Acceptor Count

1

Exact Mass

241.183049738 g/mol

Monoisotopic Mass

241.183049738 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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